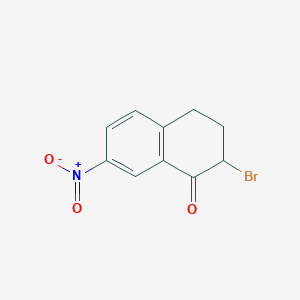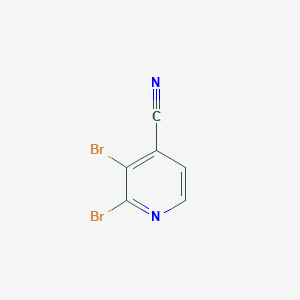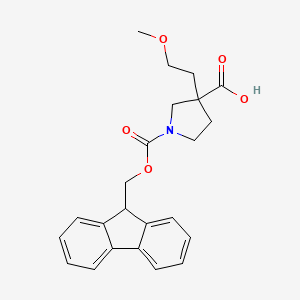
N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide is a useful research compound. Its molecular formula is C15H11ClFN3O and its molecular weight is 303.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide, also known as CHEMBL4061639, primarily targets the enzyme Monoamine Oxidase B (MAOB) in the human body . MAOB is a crucial enzyme involved in the metabolism of monoamine neurotransmitters, such as dopamine and serotonin, which play significant roles in various physiological functions including mood regulation, cognition, and motor control .
Mode of Action
CHEMBL4061639 interacts with its primary target, MAOB, by inhibiting its activity . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain
Biochemical Pathways
The primary biochemical pathway affected by CHEMBL4061639 is the monoamine neurotransmitter metabolic pathway . By inhibiting MAOB, CHEMBL4061639 prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain . The downstream effects of this include potential improvements in mood and cognitive function, although the exact effects can vary depending on individual physiological factors.
Result of Action
The molecular and cellular effects of CHEMBL4061639’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting MAOB, CHEMBL4061639 prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters . This can potentially lead to improvements in mood and cognitive function, although the exact effects can vary depending on individual physiological factors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of CHEMBL4061639. Factors such as pH, temperature, and the presence of other substances can affect the stability and activity of CHEMBL4061639 Additionally, individual physiological factors, such as genetic variations, health status, and the presence of other medications, can also influence the compound’s efficacy and potential side effects
Analyse Biochimique
Biochemical Properties
CHEMBL4061639 interacts with the enzyme MAO-B, exhibiting an IC50 value of 0.662nM . This interaction is established via the flexible carbonyl group of the carboxamide linkage and the electron-donating nitrogens N1 or N2 of the indazole moiety . These interactions contribute to the inhibitory activity of CHEMBL4061639 against MAO-B .
Cellular Effects
The effects of CHEMBL4061639 on cells are primarily related to its inhibitory action on MAO-B. By inhibiting this enzyme, CHEMBL4061639 can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of CHEMBL4061639 involves its binding interactions with MAO-B. The compound’s inhibitory activity is due to these interactions, which involve the flexible carbonyl group of the carboxamide linkage and the electron-donating nitrogens N1 or N2 of the indazole moiety . These interactions can lead to changes in gene expression and enzyme inhibition or activation .
Propriétés
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-1-methylindazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-13(17)12(16)7-11/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZVIYGCASWHFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2707667.png)


![2-[3-(piperazin-1-ylcarbonyl)-1H-1,2,4-triazol-1-yl]ethanol hydrochloride](/img/structure/B2707673.png)



![{7-[(3-chlorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2707679.png)
![2-Chloro-N-[1-(3-cyanophenyl)cyclopropyl]acetamide](/img/structure/B2707681.png)



![4-{5-[benzyl(methyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2707687.png)
![2-[(2S)-4-Azidobutan-2-yl]oxyoxane](/img/structure/B2707689.png)
